Darifenacin

Catalog No.
S570354
CAS No.
133099-04-4
M.F
C28H30N2O2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Darifenacin

CAS Number

133099-04-4

Product Name

Darifenacin

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

solubility

2.98e-04 g/L

Synonyms

(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide, darifenacin, darifenacin hydrobromide, darifenacin hydrochloride, darifenacine, darifenicin, Emselex, Enablex, UK-88525

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Efficacy in OAB Management

Extensive research supports Darifenacin's effectiveness in treating OAB. Clinical trials have demonstrated its ability to improve core symptoms, including:

  • Urinary urgency: Darifenacin significantly reduces the sudden and intense need to urinate, a hallmark symptom of OAB PubMed: .
  • Urge incontinence: Studies show Darifenacin effectively reduces involuntary urine leakage associated with urgency PubMed: .
  • Increased micturition frequency: Darifenacin helps patients increase the time between urination episodes PubMed: .
  • Bladder capacity: Research indicates Darifenacin improves the bladder's ability to hold urine PubMed: .

These findings suggest Darifenacin can significantly improve OAB symptoms and quality of life for patients.

Mechanism of Action

Darifenacin belongs to a class of drugs called muscarinic receptor antagonists. It specifically targets the M3 muscarinic receptor subtype, which plays a crucial role in bladder smooth muscle contraction PubMed: . By blocking these receptors, Darifenacin relaxes bladder muscles, reducing involuntary contractions and improving bladder control.

Additional Research Areas

While Darifenacin is established for OAB treatment, ongoing research explores its potential applications in other areas:

  • Neurogenic bladder dysfunction: Studies investigate Darifenacin's effectiveness in managing OAB symptoms caused by neurological conditions PubMed: .
  • Nocturia: Research examines whether Darifenacin can improve sleep quality by reducing the need to urinate at night in OAB patients PubMed: .

Darifenacin is a medication primarily used to treat urinary incontinence associated with overactive bladder syndrome. It acts as an anticholinergic agent, selectively antagonizing the M3 subtype of muscarinic acetylcholine receptors, which are predominantly located in the smooth muscle of the bladder. By blocking these receptors, darifenacin increases bladder capacity and reduces the frequency and urgency of urination. Approved for use in the United States in 2004, it is marketed under the brand name Enablex and is available in extended-release formulations of 7.5 mg and 15 mg .

  • Darifenacin belongs to the antimuscarinic class of drugs [].
  • It works by competitively inhibiting the muscarinic receptors in the bladder muscles, relaxing them and reducing involuntary contractions []. This leads to decreased urinary urgency and frequency.
  • Darifenacin can cause dry mouth, constipation, and urinary retention as side effects [].
  • It can also interact with other medications [].
  • No data is publicly available regarding specific toxicity levels.

The chemical formula for darifenacin is C28H30N2O2C_{28}H_{30}N_{2}O_{2} with a molecular weight of approximately 426.55 g/mol. Its structure features a complex arrangement that includes a benzofuran moiety and a diphenyl group, which contribute to its pharmacological properties. Darifenacin undergoes metabolic reactions primarily in the liver through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These metabolic pathways facilitate its conversion into various metabolites, although the drug itself remains largely unchanged in its therapeutic form .

The synthesis of darifenacin involves several steps starting from readily available precursors. The process typically includes:

  • Formation of the benzofuran moiety: This step involves cyclization reactions to create the benzofuran structure.
  • Introduction of the diphenyl group: This can be achieved through coupling reactions that link phenyl groups to the main structure.
  • Final modifications: The last steps often involve functional group transformations to achieve the desired amide structure characteristic of darifenacin.

The detailed synthetic pathway is proprietary and may vary among manufacturers but generally follows these principles .

Darifenacin is primarily indicated for:

  • Treatment of overactive bladder: It helps manage symptoms such as urgency, frequency, and urge urinary incontinence.
  • Combination therapy: It may be used alongside alpha-blockers to enhance treatment outcomes for patients with benign prostatic hyperplasia who also experience overactive bladder symptoms .

Darifenacin has been studied for potential drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. Notable interactions include:

  • CYP3A4 inhibitors: Concurrent use can increase darifenacin levels, necessitating dose adjustments.
  • CYP2D6 substrates: Caution is advised when administering darifenacin with drugs that are metabolized by this pathway due to potential alterations in drug efficacy and safety profiles .

Darifenacin shares similarities with other anticholinergic agents used for treating overactive bladder. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityCommon UsesUnique Features
OxybutyninNon-selectiveOveractive bladderAvailable in transdermal formulations
SolifenacinM3 selectiveOveractive bladderLonger half-life than darifenacin
TolterodineNon-selectiveOveractive bladderAvailable as an extended-release capsule
FesoterodineM3 selectiveOveractive bladderProdrug that converts to an active form

Darifenacin's selectivity for the M3 receptor distinguishes it from many other anticholinergics that may affect multiple receptor subtypes, potentially leading to more pronounced side effects .

Darifenacin, a tertiary amine derivative, is a selective muscarinic M3 receptor antagonist used clinically for overactive bladder syndrome. Its molecular formula is C28H30N2O2, with a molecular weight of 426.55 g/mol. The IUPAC name is (S)-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, reflecting its benzofuran and diphenylacetamide moieties. Key identifiers include:

  • CAS Registry Number: 133099-04-4
  • UNII: APG9819VLM
  • ChEMBL ID: CHEMBL1346

Table 1: Key Molecular Descriptors of Darifenacin

PropertyValue
Molecular FormulaC28H30N2O2
Exact Mass426.2307 g/mol
Topological Polar SA56.6 Ų
LogP4.5
Hydrogen Bond Donors2

Stereochemical Considerations

Darifenacin contains two chiral centers, with the (S)-configuration at the pyrrolidine ring critical for pharmacological activity. Enantiomeric purity is ensured via chiral HPLC methods, which separate the inactive (R)-enantiomer (retention time: 9.2 min) from the active (S)-enantiomer (retention time: 12.5 min). The optical rotation of darifenacin hydrobromide is [α]₅₈₉²⁵ = +46.0° (c = 1.0 in methanol).

Key Stereochemical Features:

  • Absolute Configuration: (S) at C3 of the pyrrolidine ring
  • Enantiomeric Excess: >99.9% in pharmaceutical formulations
  • Synthetic Intermediates: 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartrate

Crystallographic Analysis

Darifenacin exhibits polymorphic flexibility, with characterized solvates and amorphous forms:

Table 2: Crystallographic Forms of Darifenacin

FormSpace GroupUnit Cell Parameters (Å)Stability
Hydrate (DAR-H)P2₁2₁2₁a=10.263, b=10.953, c=21.746Metastable
Toluene SolvateP-1a=8.921, b=12.345, c=14.567Labile
Amorphous (DAR-A)N/AN/AHigh kinetic stability

The amorphous form (DAR-A) lacks long-range order, with no preferential intermolecular interactions, contributing to its stability. Solvated forms stabilize via C–H⋯O and N–H⋯Br interactions, as shown in single-crystal X-ray studies.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, MeOD): δ 7.38–7.25 (m, 10H, diphenyl), 6.85 (d, J=8.5 Hz, 1H, benzofuran), 4.52 (t, J=8.7 Hz, 2H, OCH2), 3.21 (m, 1H, pyrrolidine).
  • ¹³C NMR: 172.8 ppm (C=O), 128.4–126.2 ppm (aromatic carbons), 55.1 ppm (pyrrolidine C3).

Infrared (IR) Spectroscopy

  • Key Bands: 1671 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (NH₂ bend), 3441 cm⁻¹ (NH₂ stretch).

Mass Spectrometry

  • HRMS (ESI+): m/z 427.2390 [M+H]⁺ (calc. 427.2386).

Darifenacin, chemically known as (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, represents a significant muscarinic receptor antagonist with selective affinity for the M3 receptor subtype [13]. The synthesis of this compound involves several strategic chemical transformations including alkylation, cyclization, and amidation reactions that have been optimized through various research efforts [1] [2].

One of the primary synthetic pathways for darifenacin involves the alkylation of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran [7]. This reaction typically proceeds in the presence of anhydrous potassium carbonate in acetonitrile, where the nucleophilic pyrrolidine nitrogen attacks the electrophilic carbon bearing the bromine leaving group [2]. The reaction is generally conducted under reflux conditions for approximately 2 hours, resulting in the formation of the desired darifenacin structure [2] [7].

The cyclization strategies employed in darifenacin synthesis primarily focus on the formation of the dihydrobenzofuran ring system, which serves as a critical structural component of the final molecule [1]. This cyclization typically involves intramolecular reactions of appropriately substituted phenethyl alcohols or related precursors under specific reaction conditions that promote the formation of the oxygen-containing heterocycle [1] [6].

Amidation represents another crucial transformation in darifenacin synthesis, particularly in the preparation of the diphenylacetamide moiety [1]. This process often involves the hydrolysis of a nitrile precursor under controlled conditions to generate the corresponding amide functionality [6]. For instance, the conversion of (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile to the corresponding acetamide can be achieved through hydrolysis using strong acids such as sulfuric acid at elevated temperatures [1] [6].

Table 1: Key Reaction Conditions for Darifenacin Synthesis

Synthetic StepReagentsConditionsYield (%)
Alkylation5-(2-bromoethyl)-dihydrobenzofuran, K₂CO₃, acetonitrileReflux, 2 hours9-75
Nitrile Hydrolysis95% H₂SO₄75-90°C65-80
Tartrate Salt FormationL(+)-tartaric acid, methanol40-50°C85-95

The stereochemical control in darifenacin synthesis is paramount, as the compound contains a stereogenic center at the 3-position of the pyrrolidine ring [12]. Various approaches have been developed to ensure the correct (S)-configuration at this position, including the use of chiral starting materials, stereoselective reactions, or resolution techniques [12] [1].

Critical Intermediates: 5-(2-Bromoethyl)dihydrobenzofuran and Pyrrolidine Derivatives

The synthesis of darifenacin relies heavily on two critical intermediates: 5-(2-bromoethyl)dihydrobenzofuran and pyrrolidine derivatives, particularly 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine [1] [11]. These intermediates serve as the fundamental building blocks for constructing the complete darifenacin molecule through strategic coupling reactions [2].

5-(2-Bromoethyl)dihydrobenzofuran represents a key electrophilic component in the darifenacin synthetic pathway [11]. The preparation of this intermediate has been documented through several methods, with one notable approach involving the reduction of 2,3-dihydrobenzofuran-5-acetic acid followed by bromination [11]. In this process, 2,3-dihydrobenzofuran-5-acetic acid is first treated with sodium borohydride in tetrahydrofuran, followed by the addition of concentrated sulfuric acid [11]. After quenching with methanol and basic workup, the resulting alcohol is subjected to bromination using phosphorus tribromide in dimethylformamide at controlled temperatures (25-50°C) [11]. This sequence provides the desired bromoethyl intermediate in good yields, typically ranging from 65-80% [11] [1].

The pyrrolidine component, specifically 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, represents the second critical intermediate in darifenacin synthesis [1]. This compound can be prepared through a multi-step sequence starting from 3-(S)-(+)-hydroxypyrrolidine [1] [6]. The synthetic route typically involves protection of the pyrrolidine nitrogen, followed by conversion of the hydroxyl group to a suitable leaving group such as a tosylate or mesylate [6]. Subsequent reaction with diphenylacetonitrile under basic conditions, followed by deprotection and hydrolysis of the nitrile group, yields the desired pyrrolidine derivative [1] [6].

An alternative approach to the pyrrolidine intermediate involves the direct reaction of protected 3-(S)-(+)-hydroxypyrrolidine with diphenylacetonitrile under Mitsunobu conditions, followed by deprotection and nitrile hydrolysis [6]. This method offers advantages in terms of step economy but may present challenges related to purification and scalability [1] [6].

Table 2: Synthesis of 5-(2-Bromoethyl)dihydrobenzofuran

StepReagentsConditionsYield (%)
ReductionNaBH₄, THF, H₂SO₄5-10°C, then RT for 2h85-90
BrominationPBr₃, DMF25°C, then 45-50°C for 1h75-85

The preparation of the pyrrolidine derivative typically begins with the protection of 3-(S)-(+)-hydroxypyrrolidine using a sulfonyl halide such as p-toluenesulfonyl chloride in the presence of a base [1]. This protected intermediate is then subjected to reaction with diphenylacetonitrile under basic conditions to introduce the diphenylacetonitrile moiety [1] [6]. Subsequent deprotection and hydrolysis of the nitrile group yield the desired 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine intermediate [1] [6].

The quality and purity of these intermediates significantly impact the success of the subsequent coupling reaction and the overall yield and purity of the final darifenacin product [1]. Therefore, careful attention to reaction conditions, purification procedures, and quality control measures is essential throughout the preparation of these critical intermediates [1] [6].

Catalytic Systems: Phase-Transfer Catalysts and Solvent Selection

The synthesis of darifenacin employs sophisticated catalytic systems, particularly phase-transfer catalysts (PTCs), which play a crucial role in facilitating reactions between reagents in immiscible phases [1] [14]. These catalytic systems enhance reaction rates, improve yields, and often contribute to the stereoselectivity of key transformations in the darifenacin synthetic pathway [14].

Phase-transfer catalysts commonly utilized in darifenacin synthesis include quaternary ammonium salts such as tetrabutylammonium bromide, tetrabutylammonium iodide, and tetrabutylammonium hydroxide [1]. These catalysts function by transferring reactants across phase boundaries, enabling reactions between compounds that would otherwise remain separated in different phases [1] [14]. For instance, in the preparation of tosylated pyrrolidine derivatives, tetrabutylammonium bromide facilitates the reaction between the hydroxypyrrolidine (dissolved in the aqueous phase) and p-toluenesulfonyl chloride (dissolved in the organic phase) [1] [6].

The effectiveness of phase-transfer catalysis in darifenacin synthesis is particularly evident in the alkylation reactions involving pyrrolidine derivatives and 5-(2-bromoethyl)dihydrobenzofuran [1]. These reactions typically occur in biphasic systems consisting of an aqueous phase containing inorganic bases (such as sodium hydroxide, potassium hydroxide, or potassium carbonate) and an organic phase containing the reactants [1] [6]. The phase-transfer catalyst shuttles the deprotonated nucleophile from the aqueous phase to the organic phase, where it can react with the electrophile [1] [14].

Solvent selection represents another critical aspect of the catalytic systems employed in darifenacin synthesis [1]. The choice of solvent significantly influences reaction rates, selectivity, and overall efficiency [1] [6]. Common solvents utilized in darifenacin synthesis include toluene, acetonitrile, dichloromethane, and tetrahydrofuran, each selected based on the specific requirements of the particular transformation [1] [6].

Table 3: Phase-Transfer Catalysts and Solvent Systems in Darifenacin Synthesis

ReactionPhase-Transfer CatalystSolvent SystemBaseTemperature (°C)
TosylationTetrabutylammonium bromideToluene/WaterNaOH or KOH50-60
Alkylation with diphenylacetonitrileTetrabutylammonium bromideToluene/WaterNaOH (40-60% w/v)90-95
Final couplingNoneAcetonitrileK₂CO₃Reflux

For the tosylation of 3-(S)-(+)-hydroxypyrrolidine, a biphasic system consisting of toluene and water, along with tetrabutylammonium bromide as the phase-transfer catalyst, has proven effective [1]. The reaction typically proceeds at temperatures ranging from 50-60°C in the presence of an inorganic base such as sodium hydroxide or potassium hydroxide [1] [6].

In the reaction of tosylated pyrrolidine derivatives with diphenylacetonitrile, a similar biphasic system is employed, but with higher concentrations of inorganic base (typically 40-60% w/v sodium hydroxide) and elevated temperatures (90-95°C) [1]. The phase-transfer catalyst facilitates the transfer of the deprotonated diphenylacetonitrile from the aqueous phase to the organic phase, where it can react with the tosylated pyrrolidine derivative [1] [6].

The final coupling reaction between 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)dihydrobenzofuran typically does not require phase-transfer catalysis and is often conducted in acetonitrile with potassium carbonate as the base [2] [7]. This reaction proceeds efficiently under reflux conditions, yielding the desired darifenacin product [2] [7].

Purification Techniques: Recrystallization and Chromatographic Resolution

The purification of darifenacin and its intermediates represents a critical aspect of the overall synthetic process, directly impacting the quality, purity, and yield of the final product [1]. Various purification techniques have been developed and optimized for darifenacin, with recrystallization and chromatographic resolution standing out as particularly effective methods [1] [18].

Recrystallization serves as a primary purification technique for darifenacin and its salts, especially the hydrobromide form [18]. This process typically involves dissolving the crude darifenacin salt in a suitable solvent system, followed by controlled crystallization to yield the purified product [1] [18]. For instance, darifenacin hydrobromide can be purified by dissolution in methanol, ethanol, or isopropanol at elevated temperatures (60-70°C), followed by treatment with a decolorizing agent such as activated carbon [18]. After filtration, the solution is concentrated, and a second solvent, typically acetone, is added to induce crystallization of the purified darifenacin salt [1] [18].

An alternative recrystallization approach involves dissolving the crude darifenacin hydrobromide in water at 90-100°C, followed by treatment with a decolorizing agent, filtration, and controlled cooling to 20-30°C to induce crystallization [1]. This method has been reported to yield darifenacin hydrobromide with high-performance liquid chromatography (HPLC) purity exceeding 99.7% [1] [18].

Table 4: Recrystallization Conditions for Darifenacin Hydrobromide

MethodPrimary SolventSecondary SolventTemperature Range (°C)Cooling RateFinal Purity (%)
Method 1Methanol/EthanolAcetone60-70 → 20-30Controlled>99.5
Method 2WaterNone90-100 → 20-30Controlled>99.7
Method 3Acetic acidNone65-70 → 25Gradual>99.0

Chromatographic resolution techniques play a crucial role in the purification of darifenacin, particularly for analytical purposes and the separation of enantiomers or closely related impurities [20] [21]. Reversed-phase high-performance liquid chromatography (RP-HPLC) represents a commonly employed chromatographic method for darifenacin analysis and purification [20]. Typical RP-HPLC conditions for darifenacin include the use of C18 columns with mobile phases consisting of acetonitrile or methanol combined with buffer systems such as ammonium acetate or phosphate buffers [20] [16].

For the separation of darifenacin enantiomers, chiral chromatography techniques have been developed using specialized chiral stationary phases [25]. For instance, immobilized chiral stationary phases such as Chiralpak IC columns have been employed with mobile phases consisting of n-hexane, ethanol, and diethylamine in specific ratios (e.g., 75:25:0.05 v/v/v) [25]. These conditions enable the effective separation of R- and S-darifenacin with resolution values of approximately 4.0 minutes [25].

Solid-phase extraction techniques have also been developed for the purification of darifenacin from biological matrices, particularly for analytical and pharmacokinetic studies [17] [22]. These methods typically employ specialized extraction blocks that enable the simultaneous processing of multiple samples, enhancing throughput and efficiency [17]. Recovery rates of approximately 50% have been reported for darifenacin using such solid-phase extraction techniques [17].

The purification of key intermediates in darifenacin synthesis, such as 5-(2-bromoethyl)dihydrobenzofuran, often involves crystallization from solvent systems such as methanol/water or methanol/water/acetone [6]. This process typically entails dissolving the crude intermediate in methanol, followed by the addition of water or a mixture of water and acetone, and maintaining the solution for 1-3 hours to promote crystallization [6]. The crystallized product is then filtered, washed, and dried to yield the purified intermediate [6].

Darifenacin demonstrates significant hygroscopic tendencies, particularly evident in its propensity to form various hydrated and solvated crystalline forms [7] [8] [6]. The compound exhibits a marked ability to interact with atmospheric moisture, leading to the formation of stable hydrate forms under appropriate humidity conditions. Crystal structure prediction studies have revealed that darifenacin has an inherent tendency to form solvated rather than neat crystal structures, which directly correlates with its hygroscopic behavior [7].

The amorphous forms of darifenacin, both the free base and hydrobromide salt, show particular sensitivity to environmental humidity conditions. The amorphous free base undergoes conversion to crystalline forms when exposed to conditions of approximately 75% relative humidity at 40°C over extended periods of 14 days [8]. This transformation demonstrates the thermodynamic driving force toward more stable crystalline arrangements in the presence of moisture.

Thermogravimetric analysis of various darifenacin forms indicates that water uptake and release follow predictable patterns related to the crystal structure and intermolecular hydrogen bonding networks [9] [10]. The formation of mixed solvate-hydrates, where both organic solvent molecules and water are incorporated into the crystal lattice, further demonstrates the compound's complex hygroscopic behavior [9].

Solubility Profiling in Aqueous and Organic Media

Aqueous Solubility Characteristics

Darifenacin exhibits extremely poor aqueous solubility, characteristic of highly lipophilic pharmaceutical compounds. The hydrobromide salt demonstrates practically negligible water solubility, with quantitative determinations indicating solubility values below 0.0005 mg/mL in neutral aqueous media [11] [12]. This exceptionally low aqueous solubility represents a significant formulation challenge for pharmaceutical development and contributes to the compound's poor oral bioavailability of 15-19% [2].

The aqueous solubility profile remains consistently poor across different pH conditions. In pH 6.8 phosphate buffer, darifenacin hydrobromide maintains chemical stability for extended periods (48 hours) but shows no appreciable increase in solubility [2] [13]. Similarly, in 0.1 N hydrochloric acid solution, the compound remains stable without significant enhancement of dissolution [2] [13]. The pH-independent nature of the solubility suggests that ionization state changes do not substantially impact the aqueous dissolution characteristics.

Phase solubility studies with hydroxypropyl beta-cyclodextrin have demonstrated that the intrinsic water solubility can be enhanced through complexation approaches. The apparent stability constant for darifenacin-hydroxypropyl beta-cyclodextrin complexation was calculated to be 465.301 M⁻¹, indicating moderate but significant improvement in aqueous solubility through inclusion complex formation [2].

Organic Solvent Solubility Profile

Darifenacin demonstrates dramatically improved solubility in organic solvents compared to aqueous media, with solubility values varying significantly depending on the specific solvent system and the form of darifenacin employed. The free base form shows the highest solubility in chloroform, reaching 13.4 mg/mL, representing the most favorable solvent system identified for this compound [2]. Methanol provides moderate solubility for the free base at 8.8 mg/mL [2].

The hydrobromide salt form exhibits distinct solubility patterns in polar organic solvents. Dimethylformamide provides the best solubility for the hydrobromide salt at 3.0 mg/mL [14] [15]. Dimethyl sulfoxide demonstrates good solubility at 2.0 mg/mL, although alternative analytical sources suggest significantly higher solubility values up to 100 mg/mL [14] [15] [12]. Ethanol shows limited solubility for the hydrobromide salt at only 0.3 mg/mL [14] [15].

Mixed solvent systems have been investigated to optimize solubility while maintaining pharmaceutical acceptability. A 1:1 mixture of dimethylformamide and phosphate-buffered saline (pH 7.2) provides intermediate solubility of 0.5 mg/mL for the hydrobromide salt [14] [15]. This mixed system represents a compromise between organic solvent solubilization and aqueous compatibility for analytical and formulation applications.

Partition Coefficients: logP and logD Analysis

Octanol-Water Partition Coefficient Determinations

The lipophilicity of darifenacin has been characterized through octanol-water partition coefficient measurements, revealing high lipophilic character that directly correlates with its poor aqueous solubility and extensive tissue distribution. Experimental determination of the partition coefficient for the free base form yields a logP value of 4.5 [1], indicating substantial preference for the organic octanol phase over the aqueous phase.

Computational prediction methods using ALOGPS algorithms provide additional logP estimates, with the hydrobromide salt showing a calculated logP of 4.71 [11]. This slight difference between the free base and salt forms reflects the impact of the bromide counterion on the overall molecular partitioning behavior. The high logP values place darifenacin well above the Lipinski Rule of Five threshold of 5, suggesting potential challenges for oral absorption and bioavailability.

The experimental partition coefficient data supports the observed extensive protein binding characteristics of darifenacin, with 98% binding primarily to alpha-1-acid glycoprotein [16] [2]. This high degree of protein association is consistent with the lipophilic nature indicated by the partition coefficient measurements.

Distribution Coefficient Analysis at Physiological pH

While specific experimental logD measurements at physiological pH (7.4) are not extensively reported in the literature, computational estimates suggest a logD value of approximately 2.67 using Chemaxon prediction algorithms [11]. This estimated logD value indicates that at physiological pH, the effective lipophilicity is somewhat reduced compared to the intrinsic logP, likely due to partial ionization of the tertiary amine nitrogen in the pyrrolidine ring system.

The predicted water solubility based on partition coefficient relationships indicates extremely low aqueous solubility of 0.000477 mg/mL [11], which aligns closely with experimental observations of poor aqueous dissolution. The polar surface area calculations yield values between 55.56-56.55 Ų [11] [17], suggesting moderate polar character despite the overall lipophilic nature of the molecule.

Structural analysis reveals 1-2 hydrogen bond donor sites and 3-4 hydrogen bond acceptor sites [17], which influences both the partition coefficient behavior and the potential for solvate formation. These hydrogen bonding characteristics contribute to the observed tendency for darifenacin to form stable intermolecular interactions in solid-state forms, including hydrates and organic solvates.

Solid-State Interactions: Hydrate and Solvate Formation

Crystalline Hydrate Formation and Characterization

Darifenacin demonstrates a pronounced tendency to form stable hydrated crystalline forms through incorporation of water molecules into the crystal lattice structure. Single-crystal X-ray diffraction studies have confirmed the existence of well-defined hydrate forms with specific stoichiometric ratios of drug to water molecules [7] [18]. The hydrate formation occurs readily under conditions of elevated humidity or crystallization from aqueous media, indicating thermodynamically favorable interactions between darifenacin molecules and water.

The hydrate forms exhibit distinct structural characteristics compared to anhydrous crystalline modifications, with water molecules participating in extensive hydrogen bonding networks that stabilize the overall crystal architecture [7]. Nuclear magnetic resonance spectroscopy of the solid-state hydrate forms reveals specific water environments and exchange dynamics, providing insight into the mechanism of water incorporation and retention within the crystal structure [18].

Thermodynamic analysis of hydrate formation indicates that the incorporation of water molecules provides energetic compensation for potentially unfavorable conformational energies in the darifenacin molecular structure [7]. This thermodynamic stabilization explains the preferential formation of hydrated over anhydrous crystal forms under ambient conditions.

Organic Solvate Formation and Structural Diversity

Extensive crystallization studies have revealed that darifenacin forms a remarkably diverse array of organic solvates with various polar and nonpolar solvents. The most thoroughly characterized solvate is the toluene solvate, which has been analyzed by single-crystal X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy [7] [19] [18]. The toluene solvate demonstrates specific host-guest interactions that contribute to crystal stability and distinct physicochemical properties.

Crystal structure prediction calculations have provided fundamental insights into the thermodynamic basis for prolific solvate formation by darifenacin [7]. The computational studies reveal that the lowest energy crystal structures for neat darifenacin are simultaneously low-density structures containing significant void spaces. These voids provide accommodation sites for solvent molecules, making solvate formation energetically more favorable than neat crystal formation.

The formation of solvates extends to various organic solvents including dichloromethane, chloroform, and acetone, each producing distinct crystal forms with characteristic powder X-ray diffraction patterns and thermal behavior [20] [8]. Metastable solvate deposits formed through rapid evaporation of volatile solvents demonstrate reduced melting points compared to stable crystalline forms, indicating kinetic versus thermodynamic control of solid-state structure formation [20].

Mixed Solvate-Hydrate Systems and Transformation Pathways

Complex solid-state systems containing both organic solvent and water molecules have been identified for darifenacin, representing mixed solvate-hydrate phases with unique stability characteristics [9] [10]. These mixed phases demonstrate the ability of darifenacin to accommodate multiple guest species simultaneously within its crystal lattice, reflecting the flexible hydrogen bonding capabilities of the molecular structure.

Thermogravimetric analysis of mixed solvate-hydrate systems reveals distinct dehydration and desolvation events, indicating different binding strengths and release mechanisms for water versus organic solvent molecules [9]. The formation of more efficient hydrogen bond networks in the presence of both water and organic solvents suggests cooperative effects in stabilizing these complex crystalline phases.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

426.230728204 g/mol

Monoisotopic Mass

426.230728204 g/mol

Heavy Atom Count

32

LogP

4.5
4.5

Appearance

Solid

UNII

APG9819VLM

Drug Indication

For the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency and frequency.
FDA Label

Livertox Summary

Darifenacin is an anticholinergic and antispasmotic agent used to treat urinary incontinence and overactive bladder syndrome. Darifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Pharmacology

Darifenacin is a competitive muscarinic receptor antagonist. In vitro studies using human recombinant muscarinic receptor subtypes show that darifenacin has greater affinity for the M3 receptor than for the other known muscarinic receptors (9 and 12-fold greater affinity for M3 compared to M1 and M5, respectively, and 59-fold greater affinity for M3 compared to both M2 and M4). Muscarinic receptors play an important role in several major cholinergically mediated functions, including contractions of the urinary bladder smooth muscle and stimulation of salivary secretion. Adverse drug effects such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD10
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD10 - Darifenacin

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Other CAS

133099-04-4

Absorption Distribution and Excretion

The mean oral bioavailability at steady state is estimated to be 15% and 19% for 7.5 mg and 15 mg tablets, respectively.
163 L
40 L/h [extensive metabolizers]
32 L/h [poor metabolizers]

Metabolism Metabolites

Hepatic. Primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.
Hepatic. Primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Half Life: The elimination half-life of darifenacin following chronic dosing is approximately 13-19 hours.

Wikipedia

Darifenacin
Ursolic_acid

Biological Half Life

The elimination half-life of darifenacin following chronic dosing is approximately 13-19 hours.

Use Classification

Human drugs -> Emselex -> EMA Drug Category
Urologicals, Drugs for urinary frequency and incontinence -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Enablex® (darifenacin)[package insert]. Rockaway, New Jersey: Warner Chilcott (US), LLC.; 2012.
FDA Approved Drug Products: Enablex (darifenacin hydrobromide) extended-release tablets for oral use

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